2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide
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Overview
Description
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolo[4,3-a]pyrazine derivatives, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine . The reaction is carried out in dichloromethane at room temperature, resulting in high yields under mild conditions . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Medicine: It has shown promise as an antibacterial and anticancer agent. .
Industry: It may be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death . In anticancer applications, it induces apoptosis through the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2, ultimately activating caspase-3 and leading to cell death .
Comparison with Similar Compounds
Similar compounds include other triazolo[4,3-a]pyrazine derivatives, such as:
- 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine
- 3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
What sets 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide apart is its unique sulfanylacetamide moiety, which contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a member of the triazolo-pyrazine family, which has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a triazole ring fused with a pyrazine moiety and a sulfanyl group attached to an acetamide.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of triazole and pyrazine have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 10.28 | |
HepG2 (liver cancer) | 8.107 | |
A549 (lung cancer) | 12.00 |
These results suggest that this compound may possess similar or enhanced anticancer properties compared to known agents like doxorubicin.
Antimicrobial Activity
Compounds in the triazolo-pyrazine class have also been investigated for their antimicrobial properties. Studies indicate that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Example Findings:
- Compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance antimicrobial efficacy.
Anti-inflammatory Activity
Inflammation-related pathways are crucial in various diseases, including cancer and autoimmune disorders. Preliminary investigations into the anti-inflammatory effects of triazolo-pyrazines indicate potential inhibition of pro-inflammatory cytokines.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Kinases: Similar compounds have shown to inhibit kinases involved in cell proliferation.
- Induction of Apoptosis: Activation of caspases has been noted in studies involving related compounds.
- Modulation of Signaling Pathways: Interference with NF-kB and MAPK pathways has been suggested as a mechanism for reducing inflammation.
Case Studies
Several case studies provide insights into the efficacy and safety profiles of compounds related to this compound:
-
Study on MCF-7 Cells:
- Treatment with similar triazolo derivatives resulted in increased apoptosis rates compared to control groups.
- Flow cytometry analysis revealed significant G1 phase arrest.
-
In Vivo Studies:
- Animal models treated with related compounds showed reduced tumor growth rates compared to untreated controls.
- Histological examinations indicated a decrease in tumor vascularization.
Properties
IUPAC Name |
2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c14-10(19)8-21-13-16-15-11-12(20)17(6-7-18(11)13)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKNEOWIJGVJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)N)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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